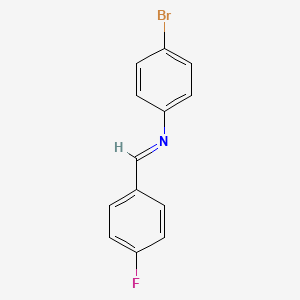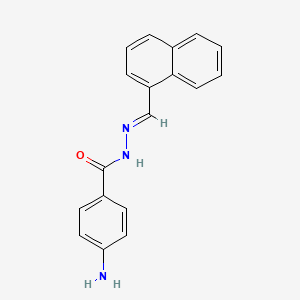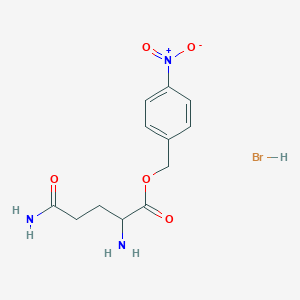
Glutamine-p-nitrobenzyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamine-p-nitrobenzyl ester hydrobromide: is a chemical compound with the molecular formula C12H15N3O5.BrH and a molecular weight of 362.18 g/mol . It is a derivative of glutamine, an amino acid, and is characterized by the presence of a p-nitrobenzyl ester group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glutamine-p-nitrobenzyl ester hydrobromide typically involves the esterification of glutamine with p-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The product is then purified and converted to its hydrobromide salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: Glutamine-p-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield glutamine and p-nitrobenzyl alcohol.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of p-aminobenzyl ester derivatives.
Reduction: Formation of glutamine and p-nitrobenzyl alcohol.
Substitution: Formation of substituted benzyl esters.
Scientific Research Applications
Chemistry: Glutamine-p-nitrobenzyl ester hydrobromide is used as a reagent in organic synthesis, particularly in the preparation of peptide derivatives and other complex molecules .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. It serves as a substrate for various enzymatic reactions, allowing researchers to investigate enzyme specificity and activity .
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body. This compound can be used to deliver glutamine to specific tissues or cells .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Glutamine-p-nitrobenzyl ester hydrobromide involves its conversion to glutamine and p-nitrobenzyl alcohol through hydrolysis. The ester bond is cleaved by enzymatic or chemical means, releasing the active components. Glutamine plays a crucial role in various metabolic pathways, including protein synthesis and energy production .
Comparison with Similar Compounds
- Glutamine methyl ester hydrobromide
- Glutamine ethyl ester hydrobromide
- Glutamine benzyl ester hydrobromide
Comparison: Glutamine-p-nitrobenzyl ester hydrobromide is unique due to the presence of the p-nitrobenzyl group, which imparts distinct chemical and biological properties. Compared to other glutamine esters, the p-nitrobenzyl ester exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16BrN3O5 |
|---|---|
Molecular Weight |
362.18 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2,5-diamino-5-oxopentanoate;hydrobromide |
InChI |
InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H |
InChI Key |
VGLIBJJMARZVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



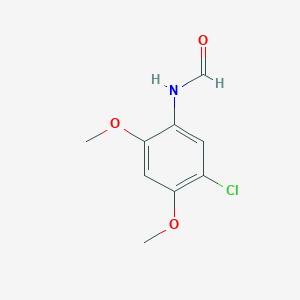
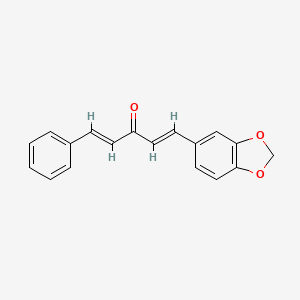
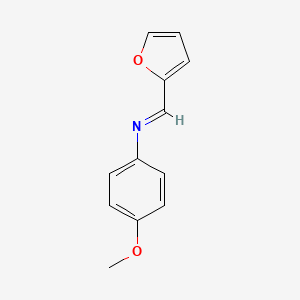
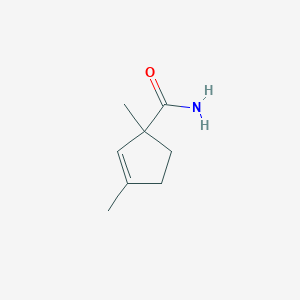
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)


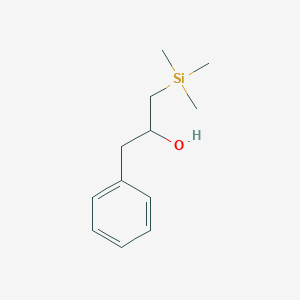
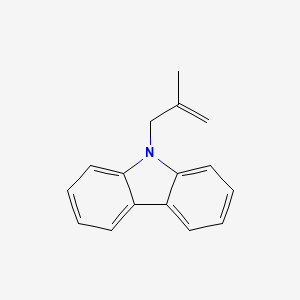
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)

